"synthesis of 4-Hydrazinyl-1,1-dioxothiolan-3-ol"
"synthesis of 4-Hydrazinyl-1,1-dioxothiolan-3-ol"
An In-depth Technical Guide to the Synthesis of 4-Hydrazinyl-1,1-dioxothiolan-3-ol
Abstract
This technical guide provides a comprehensive, research-level overview of a viable synthetic pathway for 4-Hydrazinyl-1,1-dioxothiolan-3-ol, a functionalized sulfolane derivative. The synthesis is presented as a multi-step process commencing from fundamental precursors. This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and critical analysis of each synthetic stage. The guide is structured to follow a logical progression from starting materials to the final target molecule, emphasizing the chemical principles and experimental considerations that underpin the synthesis.
Introduction and Strategic Overview
4-Hydrazinyl-1,1-dioxothiolan-3-ol (CAS No. 874-47-5) is a heterocyclic compound featuring a sulfolane (tetrahydrothiophene-1,1-dioxide) backbone, substituted with both a hydroxyl and a hydrazinyl group on adjacent carbons.[1] The sulfolane moiety is a highly polar, aprotic structure known for its chemical and thermal stability, making it a valuable scaffold in medicinal chemistry and materials science.[2][3][4] The presence of the reactive hydrazinyl and hydroxyl groups offers multiple points for further functionalization, positioning this molecule as a versatile building block for the synthesis of more complex chemical entities.
The synthetic strategy detailed herein is a three-stage process. It begins with the formation of a key unsaturated intermediate, 3-sulfolene, which is subsequently epoxidized. The final step involves the nucleophilic ring-opening of the resulting epoxide with hydrazine to yield the target molecule.
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subgraph "cluster_0" { label = "Stage 1: Precursor Synthesis"; bgcolor="#F1F3F4"; "Butadiene" [fillcolor="#FFFFFF"]; "SO2" [label="Sulfur Dioxide", fillcolor="#FFFFFF"]; "3_Sulfolene" [label="3-Sulfolene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Butadiene" -> "3_Sulfolene" [label="Cheletropic Reaction"]; "SO2" -> "3_Sulfolene"; }
subgraph "cluster_1" { label = "Stage 2: Epoxidation"; bgcolor="#F1F3F4"; "Epoxysulfolane" [label="3,4-Epoxysulfolane", fillcolor="#FBBC05", fontcolor="#202124"]; "3_Sulfolene_ref" [label="3-Sulfolene", shape=plaintext]; "3_Sulfolene_ref" -> "Epoxysulfolane" [label=" H₂O₂ / Nitrile "]; }
subgraph "cluster_2" { label = "Stage 3: Hydrazinolysis"; bgcolor="#F1F3F4"; "Target" [label="4-Hydrazinyl-1,1-dioxothiolan-3-ol", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Epoxysulfolane_ref" [label="3,4-Epoxysulfolane", shape=plaintext]; "Epoxysulfolane_ref" -> "Target" [label=" Hydrazine "]; }
"3_Sulfolene" -> "3_Sulfolene_ref" [style=invis]; "Epoxysulfolane" -> "Epoxysulfolane_ref" [style=invis]; } Диаграмма 1. Обзор трехэтапного синтетического пути.
Stage 1: Synthesis of 3-Sulfolene (2,5-Dihydrothiophene-1,1-dioxide)
The foundational precursor for this synthesis is 3-sulfolene. This compound serves as a stable, solid source of 1,3-butadiene, which is a gas at room temperature.[2] The synthesis is a classic example of a cheletropic reaction.
Reaction Mechanism
The formation of 3-sulfolene from 1,3-butadiene and sulfur dioxide is a [4+1] cycloaddition.[5] This concerted reaction is thermally reversible. Upon heating to temperatures around 110-130°C, 3-sulfolene undergoes a retro-cheletropic reaction, releasing gaseous 1,3-butadiene and sulfur dioxide.[2][5] This property makes it an excellent surrogate for butadiene in Diels-Alder reactions.
dot graph "cheletropic_reaction" { layout="dot"; rankdir="LR"; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
"Reactants" [label="1,3-Butadiene + SO₂"]; "TransitionState" [label="[Transition State]"]; "Product" [label="3-Sulfolene"];
"Reactants" -> "TransitionState" [label="Heat"]; "TransitionState" -> "Product"; Product -> TransitionState [label="Retro-Reaction (Heat)", dir=back]; } Диаграмма 2. Хелетропная реакция образования 3-Сульфолена.
Experimental Protocol: Synthesis of 3-Sulfolene
This protocol is adapted from established literature procedures.[5]
Materials:
-
1,3-Butadiene (liquefied gas)
-
Sulfur dioxide (liquefied gas)
-
Hydroquinone (polymerization inhibitor)
-
High-pressure autoclave or sealed reaction vessel
Procedure:
-
A high-pressure autoclave is charged with a small amount of a polymerization inhibitor, such as hydroquinone.
-
The vessel is cooled, and equimolar amounts of liquefied 1,3-butadiene and sulfur dioxide are carefully introduced.
-
The vessel is sealed and allowed to warm to room temperature. The reaction proceeds over several days.
-
Alternatively, for an accelerated reaction, the vessel can be heated to approximately 100-130°C for 30-60 minutes.[5][6]
-
After cooling, the vessel is carefully vented to release any unreacted starting materials.
-
The resulting white, crystalline solid is crude 3-sulfolene. It can be purified by recrystallization from a suitable solvent like ethanol or water.
| Parameter | Value | Reference |
| Reactants | 1,3-Butadiene, Sulfur Dioxide | [5] |
| Reaction Type | Cheletropic Cycloaddition | [5] |
| Temperature | Room temp. (slow) or 100-130°C (fast) | [5][6] |
| Product | 3-Sulfolene (C₄H₆O₂S) | [2] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 65-66 °C | [5] |
Stage 2: Synthesis of 3,4-Epoxysulfolane
The second stage involves the epoxidation of the double bond in 3-sulfolene. This transformation converts the alkene into a more reactive epoxide ring, setting the stage for the final nucleophilic addition. The use of hydrogen peroxide in the presence of a nitrile is an effective method for this transformation, as it generates a peroxyimidic acid intermediate in situ, which acts as the epoxidizing agent.
Mechanistic Insight
The reaction between hydrogen peroxide and a nitrile (e.g., benzonitrile) under basic conditions forms a peroxyimidic acid. This species then transfers an oxygen atom to the electron-rich double bond of 3-sulfolene in a concerted fashion, yielding the epoxide and regenerating the nitrile's amide.
Experimental Protocol: Epoxidation of 3-Sulfolene
This protocol is based on the methodology described in Soviet patent SU183766A1.[7]
Materials:
-
3-Sulfolene
-
Hydrogen peroxide (30-60% solution)
-
Benzonitrile or Acrylonitrile
-
Methanol (or other suitable alcohol)
-
Potassium hydrogen phosphate (KH₂PO₄) solution (0.1 M)
-
Potassium hydroxide (KOH) solution (0.5 N in alcohol)
Procedure:
-
In a reaction flask, dissolve 3-sulfolene (e.g., 5.9 g, 0.05 M) and benzonitrile (e.g., 12.9 g, 0.125 M) in methanol (e.g., 30 mL).
-
Add a buffer, such as a 0.1 M solution of KH₂PO₄.
-
Cool the mixture and add hydrogen peroxide (e.g., 56% solution, 17.6 g) portion-wise while monitoring the temperature.
-
Adjust the pH of the reaction mixture to 8.0-9.0 using an alcoholic solution of KOH. Maintain this pH throughout the reaction.
-
Stir the reaction mixture at a controlled temperature (e.g., up to 50°C) for several hours. The progress can be monitored by observing the precipitation of the product.
-
The product, 3,4-epoxysulfolane, is sparingly soluble and will precipitate from the reaction medium.
-
Isolate the product by cooling the reaction mass to 0°C and filtering the precipitate.[7]
-
The collected solid can be recrystallized from a suitable solvent (e.g., methanol) to yield pure 3,4-epoxysulfolane.
| Parameter | Value | Reference |
| Starting Material | 3-Sulfolene | [7] |
| Epoxidizing System | H₂O₂ + Nitrile (e.g., Benzonitrile) | [7] |
| Solvent | Aqueous-alcoholic medium (e.g., Methanol) | [7] |
| pH | 8.0 - 9.0 | [7] |
| Yield | 50-60% | [7] |
| Product | 3,4-Epoxysulfolane | [7] |
| Melting Point | 159.5-160 °C (after recrystallization) | [7] |
Stage 3: Synthesis of 4-Hydrazinyl-1,1-dioxothiolan-3-ol
The final step is the nucleophilic ring-opening of 3,4-epoxysulfolane with hydrazine. Hydrazine, a potent nucleophile, attacks one of the electrophilic carbon atoms of the epoxide ring. This reaction is a specific example of aminolysis.[8]
Reaction Mechanism and Regioselectivity
The reaction proceeds via an SN2 mechanism. A nitrogen atom from the hydrazine molecule attacks one of the epoxide carbons from the face opposite the C-O bond. This leads to the inversion of stereochemistry at the attacked carbon and the formation of a β-hydrazinyl alcohol. Given the symmetrical nature of the 3,4-epoxysulfolane, attack at either C3 or C4 is equally likely, leading to the same product.
dot graph "epoxide_opening" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
"Epoxide" [label="3,4-Epoxysulfolane"]; "Hydrazine" [label="Hydrazine (H₂N-NH₂)"]; "Product" [label="4-Hydrazinyl-1,1-dioxothiolan-3-ol", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Epoxide" -> "Product" [label="Nucleophilic Attack"]; "Hydrazine" -> "Product"; } Диаграмма 3. Нуклеофильное раскрытие эпоксидного кольца гидразином.
Experimental Protocol: Synthesis of the Target Compound
This protocol is a generalized procedure based on standard chemical principles for the reaction of epoxides with hydrazine.[9][10]
Materials:
-
3,4-Epoxysulfolane
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol or Methanol
Procedure:
-
Dissolve 3,4-epoxysulfolane in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (typically 1.5-3 equivalents) to the solution.
-
The reaction mixture is stirred, and gentle heating (e.g., reflux) may be applied to increase the reaction rate. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified. Purification may involve recrystallization from a suitable solvent system or column chromatography to remove excess hydrazine and any byproducts.
Conclusion
The synthesis of 4-Hydrazinyl-1,1-dioxothiolan-3-ol can be reliably achieved through a robust three-stage pathway. The process leverages well-established chemical transformations: a cheletropic reaction to form 3-sulfolene, an efficient nitrile-mediated epoxidation, and a final nucleophilic ring-opening of the epoxide. Each step is supported by established literature, providing a strong foundation for researchers to replicate and potentially optimize this synthesis for various applications in medicinal and materials chemistry. Careful control of reaction parameters, particularly pH during the epoxidation stage, is critical for achieving high yields and purity.
References
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- MDPI. (2021). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones.
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- Organic Chemistry Portal. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride.
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- NIH. (2024).
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